4-(4-fluorophenyl)-5-nitro-1-(propan-2-yl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione
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Overview
Description
4-(4-Fluorophenyl)-1-isopropyl-5-nitro-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione is a complex organic compound belonging to the pyrazolopyridine family This compound is characterized by its unique structure, which includes a fluorophenyl group, an isopropyl group, and a nitro group attached to a pyrazolopyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluorophenyl)-1-isopropyl-5-nitro-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione typically involves multi-step reactions starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the condensation of a hydrazine derivative with a β-keto ester to form the pyrazole ring.
Introduction of the Pyridine Ring: The pyrazole intermediate is then reacted with a suitable aldehyde or ketone to form the pyrazolopyridine core.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorophenyl)-1-isopropyl-5-nitro-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens and nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.
Scientific Research Applications
4-(4-Fluorophenyl)-1-isopropyl-5-nitro-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione has several scientific research applications:
Medicinal Chemistry: The compound serves as a scaffold for designing inhibitors of tropomyosin receptor kinases (TRKs), which are implicated in cancer.
Biological Studies: It is used in studies to understand the structure-activity relationship of pyrazolopyridine derivatives and their biological activities.
Industrial Applications: The compound is explored for its potential use in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(4-fluorophenyl)-1-isopropyl-5-nitro-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione involves its interaction with specific molecular targets. For instance, as a TRK inhibitor, the compound binds to the kinase domain of TRKs, preventing their activation and subsequent signal transduction pathways involved in cell proliferation and survival . This inhibition can lead to the suppression of cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridine Derivatives: These compounds share the pyrazolopyridine core but differ in their substituents, leading to variations in their biological activities.
Fluorophenyl Compounds: Compounds with a fluorophenyl group exhibit unique chemical properties due to the electron-withdrawing nature of fluorine.
Uniqueness
4-(4-Fluorophenyl)-1-isopropyl-5-nitro-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit TRKs with high selectivity makes it a valuable compound in cancer research and drug development .
Properties
Molecular Formula |
C15H15FN4O4 |
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Molecular Weight |
334.30 g/mol |
IUPAC Name |
4-(4-fluorophenyl)-5-nitro-1-propan-2-yl-2,4,5,7-tetrahydropyrazolo[3,4-b]pyridine-3,6-dione |
InChI |
InChI=1S/C15H15FN4O4/c1-7(2)19-13-11(14(21)18-19)10(8-3-5-9(16)6-4-8)12(20(23)24)15(22)17-13/h3-7,10,12H,1-2H3,(H,17,22)(H,18,21) |
InChI Key |
BTIDZZARYVEUPE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=C(C(C(C(=O)N2)[N+](=O)[O-])C3=CC=C(C=C3)F)C(=O)N1 |
Origin of Product |
United States |
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